
Anthracene-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthracene-13C6 is a labeled polycyclic aromatic hydrocarbon . It has a molecular weight of 184.19 g/mol and a molecular formula of C8(13C)6H10 . It is used as a micropollutant .
Synthesis Analysis
Anthracene and its derivatives have been extensively studied over the years due to their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials . Their synthesis remains challenging, but some important preparative methods have been reported, especially in the last decade .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular formula of C14H10 . The InChI string representation of its structure is InChI=1S/C14H10/c1-2-6-12-10-14-8-4-3-7-13 (14)9-11 (12)5-1/h1-10H/i1+1,2+1,5+1,6+1,11+1,12+1 .
Chemical Reactions Analysis
Anthracene and its derivatives have been the subject of extensive research due to their interesting photophysical, photochemical, and biological properties . The synthesis of anthracene derivatives remains challenging, but some important preparative methods have been reported, especially in the last decade .
Physical and Chemical Properties Analysis
Anthracene, like other PAHs, is hydrophobic and nonpolar, resulting in limited solubility in water but good solubility in nonpolar organic solvents .
科学的研究の応用
Molecular Architectures of Multi-Anthracene Assemblies :
- Anthracene is used to construct molecules and molecular assemblies through covalent and non-covalent linkages, useful in photochemistry and materials science (Yoshizawa & Klosterman, 2014).
Formation of Nonextractable Soil Residues A Stable Isotope Approach
:
- Stable isotopes of anthracene, like 13C-labeled anthracene, are used to study the transformation and environmental fate of polycyclic aromatic hydrocarbons (PAHs) in soils (Richnow et al., 1999).
Photodimerization of Anthracenes in Fluid Solution Structural Aspects
:
- Anthracene derivatives are used in systems like energy migration probes in polymers, triplet sensitizers, molecular fluorosensors, and photochromic substrates in 3D memory materials. Their ability to photodimerize under UV light is a key feature (Bouas-laurent et al., 2000).
An Insight into the Polymerization of Anthracene Oil to Produce Pitch using Nuclear Magnetic Resonance :
- Nuclear magnetic resonance (NMR) is employed to monitor structural changes during processing of anthracene oil for producing pitches (Álvarez et al., 2013).
Estimation of the Concentration of Donatable Hydrogen in a Coal Solvent by N.M.R. :
- 1H and 13C NMR spectroscopy studies the composition changes in a hydrogenated anthracene oil solvent during extraction of coal (Clarke et al., 1982).
Anthracene-Containing Polymers toward High-End Applications :
- Anthracene is integral in polymer science for applications due to its luminescence, energy and charge transfer, and photoreversible dimerization properties (Damme & Prez, 2018).
Recent Advances in the Syntheses of Anthracene Derivatives :
- Extensive research into anthracene derivatives for their photophysical, photochemical, and biological properties, leading to applications in OLEDs, OFETs, and other organic materials (Baviera & Donate, 2021).
Relationship between the 13C-NMR Chemical Shift and the Carcinogenic Activity of Benz[a]anthracenes :
- Investigates the relationship between 13C-NMR chemical shifts of benz[a]anthracenes and their carcinogenicity (Sakamoto et al., 1996).
Anthracene-Containing Metallacycles and Metallacages Structures, Properties, and Applications
:
- Anthracene's unique structure is used in fabricating supramolecular assemblies like metallacycles and metallacages, with applications in molecular sensing, light harvesting, and biomedical science (Tang & Zhong, 2022).
Safety and Hazards
Anthracene-13C6 is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, ingestion, and inhalation, and avoid getting it in eyes, on skin, or on clothing .
将来の方向性
Anthracene and its derivatives are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials . Future research will likely continue to explore these applications and develop new synthesis methods .
作用機序
Target of Action
Anthracene-13C6, a carbon-13 labeled version of anthracene, is a polycyclic aromatic hydrocarbon (PAH) that is widely used in the chemical industry . The primary targets of this compound are essential cellular proteins . These proteins play a crucial role in various biological processes, and their interaction with this compound can lead to significant changes in their function.
Mode of Action
This compound interacts with its targets, primarily essential cellular proteins, leading to inhibition of cancer progression . This interaction results in changes in the function of these proteins, affecting the progression of diseases such as cancer .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found that more than one biodegradation pathway is followed by certain isolates in the degradation of anthracene . The metabolites detected through the degradation pathway were anthraquinone, phthalic acid, benzoic acid, and catechol . These metabolites and the pathways they affect can have significant downstream effects on cellular function and overall health.
Pharmacokinetics
The pharmacokinetics of this compound, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability. Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . .
Result of Action
The result of this compound’s action is primarily the inhibition of cancer progression . By interacting with essential cellular proteins, this compound can affect the function of these proteins and inhibit the progression of diseases such as cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it is known that this compound is stable under normal conditions, but may react with strong oxidizing agents or acids . Furthermore, it is insoluble in water, but soluble in organic solvents such as benzene and ethanol . These properties can influence how this compound interacts with its environment and subsequently, its mode of action.
生化学分析
Biochemical Properties
Anthracene-13C6 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . For instance, it has been shown to interact with the enzyme catalase, causing the shrinkage of the catalase skeleton and altering the microenvironment of chromophores of catalase . The interaction between this compound and catalase occurs near the active site of the enzyme, suggesting a potential impact on enzyme activity .
Cellular Effects
This compound has been observed to exert effects on various types of cells and cellular processes . For instance, it has been associated with the induction of oxidative stress in cells, as evidenced by the detection of reactive oxygen species, changes in antioxidant enzymes activity, and malondialdehyde content . Furthermore, exposure to this compound has been linked to a decrease in mitochondrial membrane potential and cell viability, indicating its potential impact on cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level . For instance, it has been shown to bind to the DNA molecule by groove binding mode . Additionally, it interacts with the enzyme catalase, potentially affecting its activity .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings . For instance, a study showed that the efficiency of anthracene increased by adding 0.5% Tween 80 and agitation at 120 rev/min, leading to 92% degradation after 30 days of incubation .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, research on similar compounds suggests that the effects of such compounds can vary with different dosages . For instance, higher concentrations of similar compounds have been associated with reduced cell viability and increased cellular damage .
Metabolic Pathways
This compound is involved in specific metabolic pathways . For instance, it has been shown to undergo degradation via a pathway involving the formation of anthraquinone, phthalic acid, benzoic acid, and catechol .
特性
IUPAC Name |
anthracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H/i1+1,2+1,5+1,6+1,11+1,12+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPLVEDNUUSJAV-LSMJWXKXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=CC=CC3=CC2=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]3C=C2C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2-Aminothiazol-4-yl)[(Z)-sodiooxyimino]acetic acid allyl ester](/img/structure/B564497.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethylamine](/img/structure/B564498.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine](/img/structure/B564500.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate](/img/structure/B564502.png)
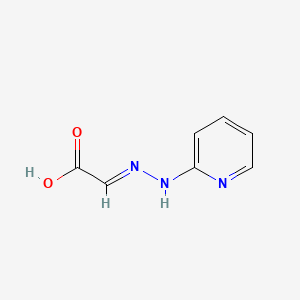
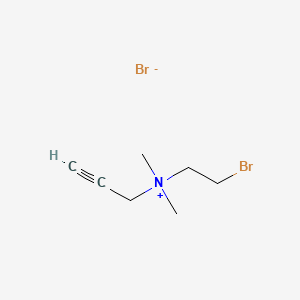
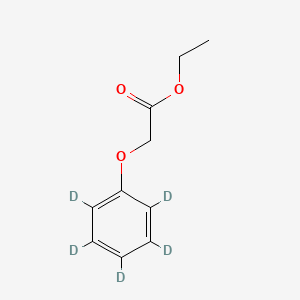
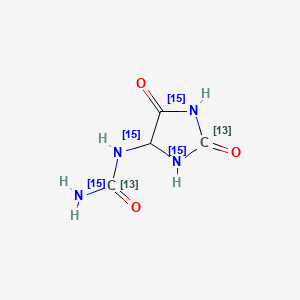
![2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid](/img/structure/B564513.png)
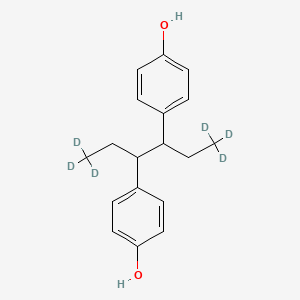

![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15S,16R,17R)-17-[(2R)-5-[[(2R,3R,4S,5S)-4-hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15,16-hexol](/img/structure/B564516.png)

